molecular formula C19H21NO2 B5887838 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B5887838
M. Wt: 295.4 g/mol
InChI Key: VROPMXZDRSFHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as TAK-385, is a non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It has been extensively studied for its potential use in the treatment of various reproductive disorders, including infertility, endometriosis, and prostate cancer. In

Scientific Research Applications

2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential use in the treatment of various reproductive disorders. In preclinical studies, it has been shown to effectively suppress gonadotropin secretion and reduce testosterone levels in both male and female animals. In clinical studies, this compound has demonstrated promising results in the treatment of endometriosis and prostate cancer.

Mechanism of Action

2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide works by binding to and blocking the GnRH receptor, which is responsible for regulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. By blocking the GnRH receptor, this compound effectively suppresses the secretion of LH and FSH, which in turn reduces the production of testosterone and estrogen.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce testosterone levels in both male and female animals. In addition, it has been shown to reduce the size of prostate tumors in animal models of prostate cancer. This compound has also been shown to effectively reduce the severity of endometriosis symptoms in clinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is its high potency and selectivity for the GnRH receptor. This makes it an ideal tool for studying the role of the GnRH receptor in various biological processes. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is the potential use of this compound in the treatment of other reproductive disorders, such as polycystic ovary syndrome (PCOS) and uterine fibroids. Another area of interest is the development of more potent and selective GnRH receptor antagonists, which may have even greater therapeutic potential. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps, including the preparation of the key intermediate 2-(2-methylphenoxy)acetamide, which is then reacted with 5,6,7,8-tetrahydro-1-naphthalenamine to yield this compound. The overall yield of the synthesis is approximately 10%, and the purity of the final product is typically greater than 99%.

properties

IUPAC Name

2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-7-2-5-12-18(14)22-13-19(21)20-17-11-6-9-15-8-3-4-10-16(15)17/h2,5-7,9,11-12H,3-4,8,10,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROPMXZDRSFHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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